molecular formula C13H21NO3 B2510649 Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate CAS No. 2375273-38-2

Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B2510649
CAS No.: 2375273-38-2
M. Wt: 239.315
InChI Key: UMVJCCXSIVFKOM-UHFFFAOYSA-N
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Description

Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate is a spirocyclic compound with a unique structure that includes a formyl group and a tert-butyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate typically involves the formation of the spirocyclic core followed by the introduction of the formyl and tert-butyl ester groups. One common method involves the reaction of a suitable azaspiro compound with tert-butyl bromoacetate under basic conditions to form the ester. The formyl group can then be introduced via formylation reactions using reagents such as formic acid or formyl chloride .

Industrial Production Methods

Industrial production methods for tert-butyl 8-formyl-5-azaspiro[3 the synthesis likely follows similar routes as those used in laboratory settings, with optimization for scale-up and cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alcohols

Major Products Formed

Scientific Research Applications

Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a scaffold in the design of biologically active molecules.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of novel therapeutics.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate is not well-defined. its unique spirocyclic structure and functional groups suggest that it may interact with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions, while the spirocyclic core provides rigidity and spatial orientation that can influence binding to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate is unique due to the presence of both a formyl group and a tert-butyl ester, which provide distinct chemical reactivity and potential for diverse applications. Its spirocyclic structure also sets it apart from other compounds, offering a rigid and spatially defined scaffold for molecular interactions .

Properties

IUPAC Name

tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-5-10(9-15)13(14)6-4-7-13/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVJCCXSIVFKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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